2-Iodothieno[2,3-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodothieno[2,3-c]pyridine: is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring, with an iodine atom attached to the thiophene ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodothieno[2,3-c]pyridine typically involves the iodination of thieno[2,3-c]pyridine. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the thiophene ring. The reaction is usually carried out under mild conditions to prevent over-iodination and to ensure high selectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Iodothieno[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically used under inert atmosphere conditions.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, cross-coupling reactions can yield various substituted thieno[2,3-c]pyridine derivatives, which are valuable intermediates in drug discovery .
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Iodothieno[2,3-c]pyridine is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activities .
Biology and Medicine: The compound has been investigated for its potential as a kinase inhibitor. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals .
Wirkmechanismus
The mechanism of action of 2-Iodothieno[2,3-c]pyridine involves its interaction with specific molecular targets, such as kinases. The compound can bind to the active site of these enzymes, inhibiting their activity and thereby modulating various biological pathways. This inhibition is often achieved through hydrogen bonding and hydrophobic interactions with the target protein .
Vergleich Mit ähnlichen Verbindungen
Thieno[2,3-c]pyridine: Lacks the iodine substituent but shares the core structure.
2-Iodothiophene: Contains an iodine atom on a thiophene ring but lacks the fused pyridine ring.
Uniqueness: 2-Iodothieno[2,3-c]pyridine is unique due to the presence of both the iodine atom and the fused heterocyclic ring system. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C7H4INS |
---|---|
Molekulargewicht |
261.08 g/mol |
IUPAC-Name |
2-iodothieno[2,3-c]pyridine |
InChI |
InChI=1S/C7H4INS/c8-7-3-5-1-2-9-4-6(5)10-7/h1-4H |
InChI-Schlüssel |
UYHYAJKSRXQZKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC2=C1C=C(S2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.